Welcome to the BenchChem Online Store!
molecular formula C11H13BrO B068090 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran CAS No. 180004-53-9

7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran

Cat. No. B068090
M. Wt: 241.12 g/mol
InChI Key: HSVUTWIVZANIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05712281

Procedure details

Under a nitrogen atmosphere, a mixture of 8.7 grams (0.1 mole) of lithium bromide in 100 mL of acetonitrile is stirred, and 13.5 grams (0.125 mole) of trimethylsilyl chloride is added. Upon completion of addition, a solution of 8.9 grams (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol in 50 mL of acetonitrile is added. Upon completion of addition, the reaction mixture is warmed to reflux, where it is stirred for about 18 hours. After this time the reaction mixture is cooled to ambient temperature and then is taken up in 200 mL of diethyl ether. The mixture is then washed with 25 mL of water and then with 25 mL of an aqueous solution saturated with sodium chloride. The organic layer is then dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure to a residue, yielding 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethyl bromide.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[Li+].C[Si](Cl)(C)C.[CH3:8][C:9]1([CH3:20])[CH2:13][C:12]2[CH:14]=[CH:15][CH:16]=[C:17]([CH2:18]O)[C:11]=2[O:10]1>C(#N)C.C(OCC)C>[CH3:8][C:9]1([CH3:20])[CH2:13][C:12]2[CH:14]=[CH:15][CH:16]=[C:17]([CH2:18][Br:1])[C:11]=2[O:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2CO)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
where it is stirred for about 18 hours
Duration
18 h
WASH
Type
WASH
Details
The mixture is then washed with 25 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure to a residue

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.